6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
Description
Properties
IUPAC Name |
6-methyl-3-[(thiophen-2-ylmethylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-4-5-15-12(7-11)8-13(16(19)18-15)9-17-10-14-3-2-6-20-14/h2-8,17H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNXSFJSKWMDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.
Biology: Biologically, 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has shown potential in various assays. It has been studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the development of new drugs and materials. Its unique structure allows for the creation of novel compounds with enhanced properties.
Mechanism of Action
The mechanism by which 6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Modifications in Key Analogs
The following compounds share the quinolin-2-one or related scaffolds but differ in substituents, leading to distinct physicochemical and functional properties:
Electronic and Solubility Properties
- Thiophene vs. Pyridine: The thiophene group in the target compound is less basic than the pyridine analog’s nitrogen-containing ring.
- Tetrazole Group : The tetrazole substituent () introduces multiple nitrogen atoms, enhancing polarity and enabling strong hydrogen-bonding interactions akin to carboxylic acids, which may improve bioavailability .
- Amino-Hydroxy Groups: Compounds like 6-amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one (CAS 136764-92-6) exhibit high solubility due to amine and hydroxyl groups, which facilitate interactions with aqueous environments .
Hydrogen Bonding and Crystallography
- Intramolecular Interactions: The dihydropyrimidinone derivative () adopts an envelope conformation stabilized by an intramolecular C–H···O bond, a feature likely shared with the target compound depending on substituent flexibility .
- Graph Set Analysis : Hydrogen-bonding patterns in crystals () suggest that analogs with polar groups (e.g., tetrazole, hydroxy) form robust intermolecular networks, impacting crystallinity and stability .
Biological Activity
6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, with the CAS number 1173927-31-5, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular formula for this compound is C16H16N2OS. Its structure features a quinoline core with a thiophenyl side chain, which may contribute to its biological activities.
Antibacterial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The MIC values for related quinoline compounds often range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the quinoline structure can enhance antibacterial efficacy .
- Mechanism of Action : Quinoline derivatives are believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were reported to be as low as 0.48 μM, indicating potent activity .
- Mechanisms : The induction of apoptosis was linked to increased caspase activity and cell cycle arrest at the G1 phase, highlighting a potential pathway through which these compounds exert their effects .
Pharmacological Profile
The pharmacological profile of this compound suggests a broad range of activities beyond antibacterial and anticancer effects.
Additional Activities
- Antifungal Properties : Some derivatives have shown antifungal activity, although specific data on this compound is limited.
- Anti-inflammatory Effects : Preliminary studies suggest that quinoline derivatives may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 6-methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, and what key intermediates are involved?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of a substituted quinolin-2-one precursor with thiophen-2-ylmethylamine.
- Step 2 : Microwave-assisted cyclization using indium(III) chloride (InCl₃) as a catalyst, which enhances reaction efficiency and recyclability .
- Intermediate characterization : Key intermediates include tetrahydrofuran- or benzylamine-substituted analogs (e.g., S6 and S7 in ), verified via (e.g., δ 2.35 ppm for methyl groups, δ 7.72 ppm for aromatic protons) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures. For example, related quinoline derivatives show mean C–C bond lengths of 1.39 Å and R factors < 0.06 .
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) confirm substitution patterns, e.g., thiophene methylene protons at δ 2.55 ppm .
- Mass spectrometry : APCI+ mode confirms molecular ion peaks (e.g., m/z 273 for S6) .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard classification : Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods and PPE .
- Storage : Store at -20°C in inert atmospheres to prevent decomposition, similar to structurally related CDK inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst optimization : InCl₃ (5–10 mol%) under microwave irradiation (50–80°C, 30 min) increases yield to >50% while enabling catalyst reuse .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of amine intermediates.
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products.
Q. How can biological activity (e.g., kinase inhibition) be systematically evaluated for this compound?
Methodological Answer:
Q. How can conflicting spectral or crystallographic data be resolved during characterization?
Methodological Answer:
- Cross-validation : Compare with X-ray-derived bond lengths (e.g., aromatic C–C vs. NMR coupling constants). Discrepancies may indicate dynamic effects or impurities .
- DFT calculations : Optimize molecular geometry using software like Gaussian and overlay with experimental XRD data to validate substituent orientations .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
